22-Fold Superior ADAMTS-5 Inhibitory Potency vs. Commercial ADAMTS-5 Inhibitor (929634-33-3)
N-(4-Fluorophenyl)adamantane-1-carboxamide inhibits human ADAMTS-5 with an IC50 of 50 nM [1]. In comparison, the widely used commercial ADAMTS-5 inhibitor (CAS 929634-33-3) has a reported IC50 of 1.1 µM (1100 nM) . This represents a 22-fold potency advantage for the target compound.
| Evidence Dimension | ADAMTS-5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | ADAMTS-5 Inhibitor (CAS 929634-33-3): IC50 = 1.1 µM (1100 nM) |
| Quantified Difference | 22-fold lower IC50 (higher potency) |
| Conditions | Target compound: human ADAMTS-5 expressed in CHO cells, WAAG-3R substrate, FRET assay, 1 hr incubation. Comparator: recombinant ADAMTS-5, assay conditions not fully disclosed. |
Why This Matters
The 22-fold higher potency means that lower compound concentrations are required to achieve equivalent target inhibition, reducing potential off-target effects and compound consumption in screening campaigns.
- [1] BindingDB. Entry BDBM50395680. Affinity data for N-(4-fluorophenyl)adamantane-1-carboxamide: IC50 50 nM for ADAMTS-5. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395680 View Source
